Biphenyl-4-yl 3-bromo-4-methylbenzoate
Description
Biphenyl-4-yl 3-bromo-4-methylbenzoate is an aromatic ester comprising a benzoate backbone substituted with a bromo (-Br) and methyl (-CH₃) group at positions 3 and 4, respectively. The ester group is linked to a biphenyl-4-yl moiety, enhancing its structural complexity and hydrophobicity. This compound is hypothesized to exhibit unique physicochemical properties due to the electron-withdrawing bromine atom, electron-donating methyl group, and extended π-conjugation from the biphenyl system.
Properties
Molecular Formula |
C20H15BrO2 |
|---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
(4-phenylphenyl) 3-bromo-4-methylbenzoate |
InChI |
InChI=1S/C20H15BrO2/c1-14-7-8-17(13-19(14)21)20(22)23-18-11-9-16(10-12-18)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI Key |
QWENGZYFDDTESJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog Overview
Key structural analogs include:
2,3-Dimethylphenyl 3-bromo-4-methylbenzoate (CAS 817568-41-5): A benzoate ester with a 2,3-dimethylphenyl ester group .
Methyl 3-bromo-4-methylbenzoate (CAS 104901-43-1): A simpler methyl ester derivative .
4-Bromo-3-methylbenzoic acid : The parent carboxylic acid of the ester series .
Molecular and Structural Comparison
Table 1: Structural and Molecular Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents on Benzoate | Ester Group |
|---|---|---|---|---|
| Biphenyl-4-yl 3-bromo-4-methylbenzoate | C₂₀H₁₅BrO₃ | 383.22 | 3-Bromo, 4-methyl | Biphenyl-4-yl |
| 2,3-Dimethylphenyl 3-bromo-4-methylbenzoate | C₁₆H₁₅BrO₂ | 319.19 | 3-Bromo, 4-methyl | 2,3-Dimethylphenyl |
| Methyl 3-bromo-4-methylbenzoate | C₉H₉BrO₂ | 229.06 | 3-Bromo, 4-methyl | Methyl |
| 4-Bromo-3-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 3-Bromo, 4-methyl | -COOH (acid) |
Key Observations :
- The biphenyl-4-yl derivative has the highest molar mass due to its extended aromatic system.
- Substituent bulkiness increases in the order: methyl < 2,3-dimethylphenyl < biphenyl-4-yl, influencing solubility and steric effects .
Physicochemical Properties
Solubility :
- The biphenyl-4-yl ester is expected to exhibit low water solubility due to its hydrophobic biphenyl group, contrasting with the more polar parent acid (4-bromo-3-methylbenzoic acid) .
- Methyl and 2,3-dimethylphenyl esters likely have intermediate solubility, balancing hydrophobicity and molecular size .
Thermal Stability :
- Biphenyl-4-yl derivatives often display higher melting points due to π-π stacking interactions, as seen in biphenyl-containing materials (e.g., BPAOMe-DA in ) .
- Methyl esters are typically liquids or low-melting solids under ambient conditions .
Reactivity :
Preparation Methods
Copper-Mediated Esterification
A high-valent Cu(III)-CF₃ compound (phenCu(CF₃)₃) enables efficient esterification under mild conditions.
-
Reactants : 3-Bromo-4-methylbenzoic acid (0.2 mmol), biphenyl-4-ol (0.2 mmol), K₂CO₃ (0.4 mmol).
-
Conditions : Toluene, 120°C, 12 h.
-
Workup : Extraction with DCM, washing (water/brine), MgSO₄ drying, and silica chromatography (PE/EA).
The Cu(III) complex acts as a Lewis acid, activating the carboxylic acid for nucleophilic attack by the phenol.
Purification and Characterization
Column Chromatography
Both intermediates and the final product require rigorous purification. Ambeed’s protocol employs an ISCO system with a 220 g silica column and gradients of hexane/EtOAc (5:95 to 10:90). This resolves boronic acid derivatives from unreacted starting material.
Spectroscopic Analysis
¹H NMR (400 MHz, Acetone-d₆) of 3-bromo-4-methylbenzoic acid derivatives shows characteristic peaks: δ 12.10 (br s, COOH), 8.16 (s, aromatic H), 7.11 (d, J = 7.9 Hz, aromatic H), and 2.42 (s, CH₃). For the final ester, expect downfield shifts for the ester carbonyl (δ 4.3–4.5 for OCH₂) and aromatic protons adjacent to bromine.
Comparative Analysis of Synthetic Routes
| Parameter | Palladium Coupling | Suzuki-Miyaura | Cu Esterification |
|---|---|---|---|
| Yield | 92–98% | 75–85% | 85% |
| Byproducts | <0.65% | <5% | <2% |
| Reaction Time | 2–4 h | 12–24 h | 12 h |
| Catalyst Cost | High (Pd-based) | Moderate (Pd) | Low (Cu) |
Palladium coupling excels in scalability, while copper-mediated esterification offers cost efficiency.
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